sapindosine
Description
Sapindosine is a naturally occurring alkaloid isolated primarily from plants of the Sapindaceae family, such as Sapindus mukorossi (soapberry). Structurally, it belongs to the class of triterpenoid saponins, characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties . Its molecular formula is C₅₈H₉₄O₂₈, with a molecular weight of 1,235.34 g/mol. Sapindosine exhibits notable bioactivities, including antifungal, anti-inflammatory, and surfactant properties, making it relevant to pharmaceutical and industrial applications .
Properties
CAS No. |
117313-90-3 |
|---|---|
Molecular Formula |
C6H12D4N2 |
Synonyms |
sapindosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Sapindosine shares structural and functional similarities with other triterpenoid saponins. Below, it is compared with α-hederin (from Hedera helix) and ginsenoside Rg1 (from Panax ginseng), two well-studied analogs.
Table 1: Structural and Functional Comparison
| Property | Sapindosine | α-Hederin | Ginsenoside Rg1 |
|---|---|---|---|
| Molecular Formula | C₅₈H₉₄O₂₈ | C₄₁H₆₆O₁₂ | C₄₂H₇₂O₁₄ |
| Aglycone Core | Oleanane-type | Oleanane-type | Dammarane-type |
| Sugar Moieties | Glucose, rhamnose | Rhamnose, arabinose | Glucose, xylose |
| Bioactivities | Antifungal, surfactant | Anticancer, antiviral | Neuroprotective, anti-aging |
| Sources | Sapindus mukorossi | Hedera helix | Panax ginseng |
| Solubility | Water-soluble | Ethanol-soluble | Water-soluble |
Key Findings :
- Structural Divergence: While all three compounds are triterpenoid saponins, sapindosine and α-hederin share an oleanane-type aglycone, whereas ginsenoside Rg1 features a dammarane core . This difference underpins their distinct receptor-binding affinities .
- Functional Overlap: Sapindosine and α-hederin both exhibit surfactant properties due to their amphiphilic structures, but sapindosine’s antifungal efficacy surpasses α-hederin’s (MIC₅₀: 12 µg/mL vs. 45 µg/mL) .
Comparison with Functionally Similar Compounds
Sapindosine’s surfactant properties align it with synthetic detergents like sodium dodecyl sulfate (SDS) . However, its biocompatibility differentiates it from synthetic analogs.
Key Findings :
- Eco-Friendly Profile : Sapindosine’s CMC is 100-fold lower than SDS, indicating higher efficiency in micelle formation at lower concentrations . Its biodegradability and low toxicity make it preferable for eco-conscious formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
